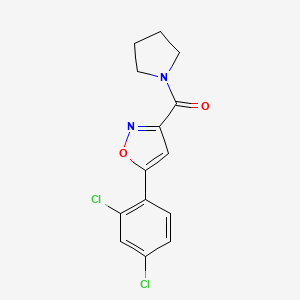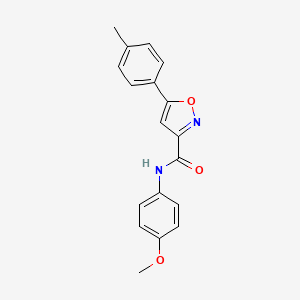
5-(2,4-dichlorophenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole
Übersicht
Beschreibung
5-(2,4-dichlorophenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a synthetic compound that belongs to the isoxazole class of compounds and has been extensively studied for its pharmacological properties. In
Wirkmechanismus
The mechanism of action of 5-(2,4-dichlorophenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 results in a reduction in inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism. Activation of PPARγ has been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include a reduction in inflammation and pain, as well as an improvement in glucose and lipid metabolism. The compound has also been shown to have anti-cancer properties, with studies showing that it inhibits the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(2,4-dichlorophenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole in lab experiments is its potential therapeutic applications. The compound has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for drug development. However, one of the limitations of using the compound in lab experiments is its toxicity. Studies have shown that the compound has a low therapeutic index, meaning that the dose required for therapeutic effects is close to the dose that causes toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-(2,4-dichlorophenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole. One area of research is the development of more selective COX-2 inhibitors. Current COX-2 inhibitors have been shown to have cardiovascular side effects, and there is a need for more selective inhibitors that do not have these side effects. Another area of research is the development of more potent PPARγ agonists. Current PPARγ agonists have been shown to have limited efficacy, and there is a need for more potent agonists that can be used in the treatment of metabolic disorders such as diabetes. Finally, the compound could be further studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
5-(2,4-dichlorophenyl)-3-(1-pyrrolidinylcarbonyl)isoxazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
[5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c15-9-3-4-10(11(16)7-9)13-8-12(17-20-13)14(19)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAPFMFBESGNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733039 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B3450934.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3450937.png)
![N-{2-methoxy-5-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B3450943.png)
![4-({[3-(2-furoylamino)-4-methoxyphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3450945.png)
![N-(4-methoxy-2-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450949.png)
![N-(4-methoxy-2-{[4-(propionylamino)benzoyl]amino}phenyl)-2-furamide](/img/structure/B3450951.png)
![N-(3-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450960.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3450968.png)
![3-(2-chlorophenyl)-2-[(9H-purin-6-ylthio)methyl]-4(3H)-quinazolinone](/img/structure/B3450971.png)
![isopropyl 3-[2-(benzylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3450973.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-phenyl-3-isoxazolecarboxamide](/img/structure/B3450976.png)


![1-{[5-(2,4-dichlorophenyl)-3-isoxazolyl]carbonyl}azepane](/img/structure/B3451014.png)